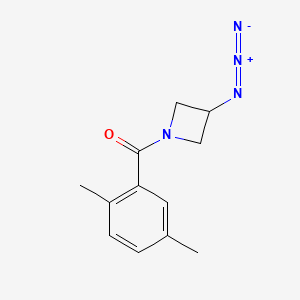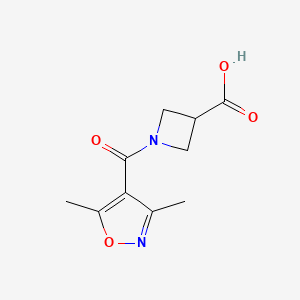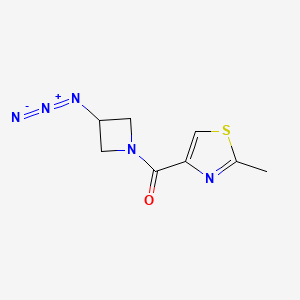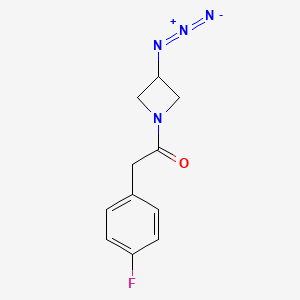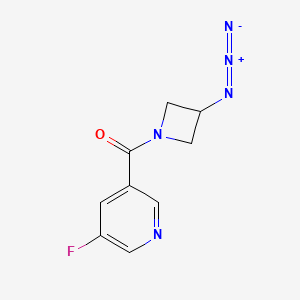
2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H13ClFNO. It has a molecular weight of 193.64 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI representation of this compound is InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-4-2-3-7(10)5-11/h6-7H,2-5H2,1H3 . The Canonical SMILES representation is CC(C(=O)N1CCCC(C1)F)Cl . These representations provide a textual format for representing the structure of chemical molecules.
Physical and Chemical Properties Analysis
The computed properties of this compound include a molecular weight of 193.64 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 193.0669699 g/mol . The topological polar surface area is 20.3 Ų, and the compound has a heavy atom count of 12 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- This compound is part of a broader class of chemicals used in the synthesis of complex molecules. For example, research into chalcone derivatives and their synthesis, crystal structures, and Hirshfeld surface studies provides insights into molecular interactions and properties that can be applied to similar compounds (Salian et al., 2018). Such research typically focuses on understanding the crystal structures and intermolecular interactions, which are crucial for designing molecules with desired properties.
Catalytic Applications
- The research on ionic liquid-based Ru(II)–phosphinite compounds highlights their use in catalysis, particularly in transfer hydrogenation reactions (Aydemir et al., 2014). While not directly related to "2-Chloro-1-(3-fluoropiperidin-1-yl)propan-1-one," this research demonstrates the potential of structurally related compounds in catalytic processes, suggesting possible applications in synthetic routes involving similar catalytic mechanisms.
Building Blocks in Medicinal Chemistry
- A study on the synthesis of 3-Aminomethyl-3-fluoropiperidines outlines a synthetic route towards new building blocks in medicinal chemistry (Van Hende et al., 2009). These compounds are of high interest as they can serve as precursors for the development of pharmaceuticals, demonstrating the importance of such chloro-fluoropiperidinyl derivatives in drug discovery and development.
Analytical and Structural Studies
- Research into the conformational analysis and crystal structure of related compounds provides a foundation for understanding the molecular geometry and reactivity of "this compound." For instance, the study of uracil derivatives and their structural and UV studies (Yao et al., 2013) showcases the application of X-ray diffraction and spectroscopy in elucidating the properties of complex organic molecules, which is essential for designing compounds with specific functionalities.
Propriétés
IUPAC Name |
2-chloro-1-(3-fluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-4-2-3-7(10)5-11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBLOOUPJSYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



